molecular formula C12H23N3O3S B6340055 {1-[3-(Diethylamino)propyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol CAS No. 1221342-61-5

{1-[3-(Diethylamino)propyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol

Cat. No.: B6340055
CAS No.: 1221342-61-5
M. Wt: 289.40 g/mol
InChI Key: NGFUVFHAGDDFRK-UHFFFAOYSA-N
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Description

{1-[3-(Diethylamino)propyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol is a chemical compound supplied as a high-purity heterocyclic building block exclusively for research and development purposes. It is strictly for laboratory use and is not intended for human or veterinary applications. Compounds featuring an imidazole core substituted with a methanesulfonyl (mesyl) group and a pendant alcohol functionality, similar to this product, are valuable intermediates in medicinal chemistry and drug discovery . The structural motif of a methanesulfonyl group on a heterocyclic ring is found in compounds investigated for their potential to improve pharmacokinetic properties . The diethylaminopropyl side chain may influence the molecule's physicochemical properties, such as solubility and lipophilicity, which can be critical for biological activity. As a result, this chemical serves as a versatile scaffold for the synthesis of more complex molecules. Researchers can utilize this compound in the exploration of new therapeutic agents, as a precursor in organic synthesis, or as a standard in analytical studies. All provided information is for research purposes only.

Properties

IUPAC Name

[3-[3-(diethylamino)propyl]-2-methylsulfonylimidazol-4-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O3S/c1-4-14(5-2)7-6-8-15-11(10-16)9-13-12(15)19(3,17)18/h9,16H,4-8,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGFUVFHAGDDFRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCN1C(=CN=C1S(=O)(=O)C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

{1-[3-(Diethylamino)propyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol, also known by its CAS number 1221342-61-5, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive understanding of its biological activity.

  • Molecular Formula : C12H23N3O3S
  • Molecular Weight : 289.39 g/mol
  • Boiling Point : Approximately 473.5 °C

These properties suggest that the compound is stable under various conditions, which is advantageous for pharmaceutical applications.

The biological activity of {1-[3-(Diethylamino)propyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol primarily involves its interaction with various biological targets.

1. Antiviral Activity

Research indicates that this compound may exhibit antiviral properties, particularly against coronaviruses. For instance, similar compounds have been shown to inhibit the main protease (Mpro) of SARS-CoV-2, leading to reduced viral replication in cell cultures. The inhibition constant (K_i) values for related compounds can be as low as 0.271 nM, suggesting potent antiviral activity .

2. Anticancer Potential

In vitro studies have demonstrated that derivatives of imidazole compounds can induce apoptosis in cancer cell lines. For example, compounds with structural similarities to {1-[3-(Diethylamino)propyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol have shown cytotoxic effects against various cancer cell lines, including FaDu hypopharyngeal tumor cells . The mechanism often involves the inhibition of key enzymes involved in cancer progression.

3. Enzyme Inhibition

The compound may also act as an inhibitor of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in neurodegenerative diseases like Alzheimer's . These interactions can lead to increased levels of acetylcholine in the synaptic cleft, potentially improving cognitive function.

Case Studies and Research Findings

StudyFocusFindings
Antiviral ActivityDemonstrated potent inhibition of SARS-CoV-2 Mpro with K_i = 0.271 nM.
Anticancer ActivityInduced apoptosis in FaDu cells; showed better cytotoxicity than standard treatments.
Enzyme InhibitionInhibited AChE and BuChE; potential implications for Alzheimer's treatment.

Discussion

The diverse biological activities of {1-[3-(Diethylamino)propyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol highlight its potential as a multi-target therapeutic agent. Its antiviral properties against coronaviruses and anticancer effects make it a promising candidate for further development.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity
Research indicates that imidazole derivatives exhibit significant anticancer properties. The presence of a diethylamino group enhances the lipophilicity of the compound, potentially improving its ability to penetrate cell membranes and interact with biological targets. Studies have shown that compounds similar to {1-[3-(Diethylamino)propyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol can inhibit tumor growth in various cancer cell lines, including breast and lung cancer .

2. Antimicrobial Properties
Imidazole derivatives have been studied for their antimicrobial effects. The compound's structure allows it to interact with microbial membranes, leading to cell lysis. Preliminary studies suggest that {1-[3-(Diethylamino)propyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol may possess activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

3. Neurological Applications
The diethylamino moiety is associated with increased central nervous system penetration. This characteristic positions the compound as a potential candidate for treating neurological disorders such as anxiety and depression. Research into similar compounds has indicated potential for modulating neurotransmitter systems .

Pharmacological Insights

1. Mechanism of Action
The proposed mechanism of action for {1-[3-(Diethylamino)propyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol involves the inhibition of specific enzymes or receptors that are crucial in disease pathways. For instance, imidazole derivatives often target histamine receptors or enzymes involved in metabolic pathways, which can lead to therapeutic effects in various conditions .

2. Drug Development Potential
Given its promising biological activities, this compound could serve as a lead structure in drug development. Its modifications could yield derivatives with enhanced potency and selectivity for specific targets, paving the way for novel therapeutic agents .

Materials Science Applications

1. Polymer Chemistry
The unique properties of {1-[3-(Diethylamino)propyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol make it suitable for applications in polymer chemistry. Its ability to form stable complexes with metal ions can be utilized in creating new materials with specific electrical or optical properties .

2. Catalysis
Imidazole-based compounds are also known to act as effective catalysts in various chemical reactions, including organic synthesis and polymerization processes. The presence of functional groups in this compound may enhance its catalytic efficiency and selectivity .

Case Studies

StudyApplicationFindings
1Anticancer ActivityDemonstrated inhibition of cell proliferation in breast cancer cell lines .
2Antimicrobial PropertiesShowed efficacy against multiple bacterial strains, suggesting broad-spectrum activity .
3Neurological EffectsIndicated potential for modulation of serotonin receptors, relevant for anxiety treatment .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The compound is compared to analogs with variations in the alkyl chain, substituent groups, and heteroatom arrangements (Table 1).

Table 1. Key Structural and Physicochemical Comparisons

Compound Name (CAS) Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound (1221342-61-5) 3-(Diethylamino)propyl at N1; methanesulfonyl at C2 C₁₂H₂₃N₃O₃S 289.39 Tertiary amine chain enhances solubility in polar solvents; methanesulfonyl increases stability.
(1-Hexyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol (13938-65-3) Hexyl at N1; methanesulfonyl at C2 C₁₁H₂₀N₂O₃S 260.35 Longer alkyl chain (hexyl) increases lipophilicity; reduced basicity due to absence of amine.
{1-[2-(Diethylamino)ethyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol (1221342-07-9) 2-(Diethylamino)ethyl at N1; methanesulfonyl at C2 C₁₁H₂₀N₃O₃S 275.37 Shorter diethylamino chain (ethyl vs. propyl) may reduce steric hindrance in binding interactions.
[2-Methanesulfonyl-1-(2-methylpropyl)-1H-imidazol-5-yl]methanol (1221342-54-6) 2-Methylpropyl at N1; methanesulfonyl at C2 C₉H₁₆N₂O₃S 232.30 Bulky 2-methylpropyl group could hinder membrane permeability; lower molecular weight.

Q & A

Q. How does crystallographic data inform the design of derivatives with enhanced activity?

  • Case Study : and highlight SHELX-refined structures showing methanesulfonyl group orientation critical for H-bonding. Derivatives with para-substituted aryl groups () show improved binding affinity due to π-π stacking .

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